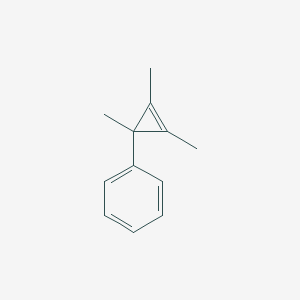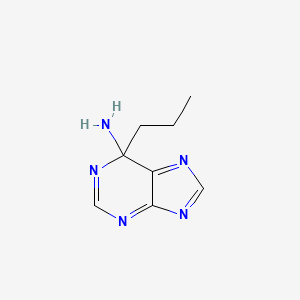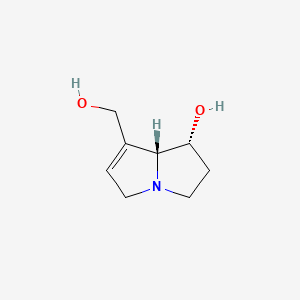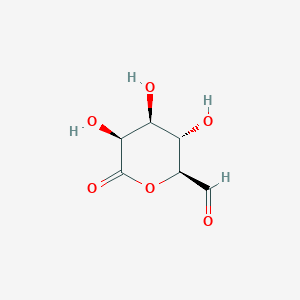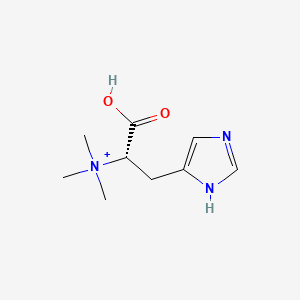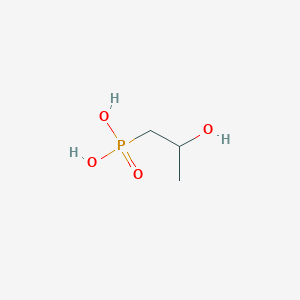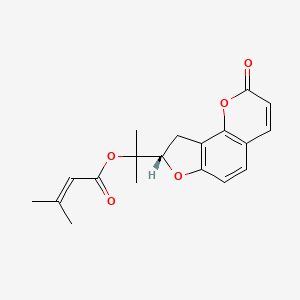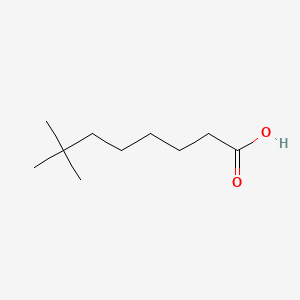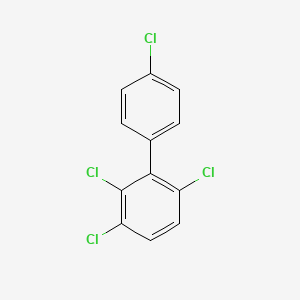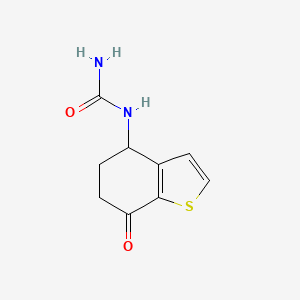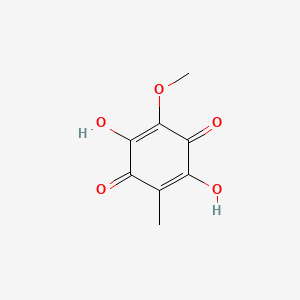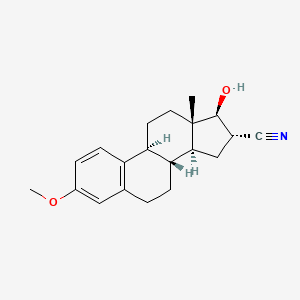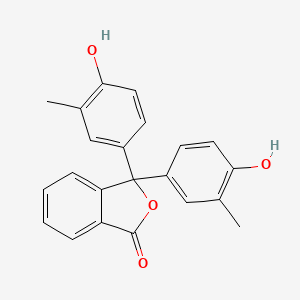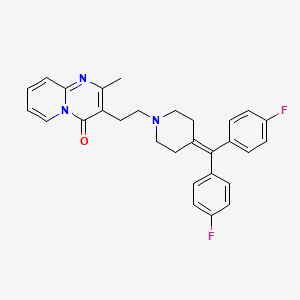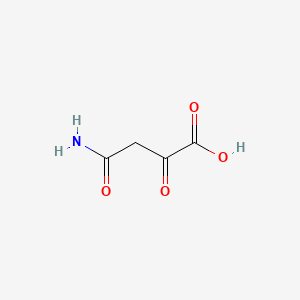
2-氧基琥珀酰胺
描述
2-Oxosuccinamic acid, also known as 4-Amino-2,4-dioxobutanoic acid, is a dicarboxylic acid monoamide that is succinamic acid substituted by an oxo group at position 2 . It is functionally related to succinamic acid and is a conjugate acid of 2-oxosuccinamate .
Molecular Structure Analysis
The molecular formula of 2-Oxosuccinamic acid is C4H5NO4 . It has an average mass of 131.087 Da and a monoisotopic mass of 131.021851 Da .Physical And Chemical Properties Analysis
2-Oxosuccinamic acid has a density of 1.504 g/cm3 . Its boiling point is predicted to be 374.9°C at 760 mmHg . The compound has a flash point of 180.5°C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用
酶活性调节
已经证明2-氧基琥珀酰胺可以影响酶活性。它可以增加猪肾脲胺氧化酶对腐胺的氧化作用,这是一个重要的发现,考虑到该酶在细胞过程中的作用。这种相互作用为了解2-氧基琥珀酰胺在与酶调节和细胞代谢相关研究中的应用提供了见解(Quash et al., 1976)。
生物技术应用
在生物技术领域,特别是在白色生物技术和绿色化学领域,2-氧基琥珀酰胺被认为是一种有价值的构建块。它在创造通过传统化学合成难以生产的功能化合物方面具有应用。它在生产环保化学品方面的作用展示了其在可持续化学生产中的潜力(Stottmeister et al., 2005)。
大气化学
2-氧基琥珀酰胺在大气化学中具有相关性。它是对云凝结核活性、蒸汽压和大气颗粒物相互作用有贡献的脂肪族羰基二羧酸之一。了解其作用可以帮助大气建模和预测气候效应(Frosch et al., 2010)。
代谢调节
2-氧基琥珀酰胺被用于研究2-氧基酸脱氢酶多酶复合物的调节。它在理解这些复合物在糖类和氨基酸降解中的功能方面发挥作用,为细胞代谢提供见解,并在纠正代谢病理中的潜在应用方面提供了启示(Artiukhov et al., 2016)。
骨骼和软骨发育
研究表明,作为羟脯氨酸的前体,2-氧基琥珀酰胺对骨骼和软骨发育产生影响。这种特性对于理解骨骼形成以及骨相关疾病的潜在治疗应用至关重要(Dobrowolski et al., 2013)。
属性
IUPAC Name |
4-amino-2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPAWNLFDCRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954878 | |
| Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxosuccinamic acid | |
CAS RN |
33239-40-6 | |
| Record name | 2-Oxosuccinamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033239406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

